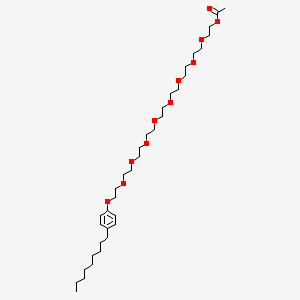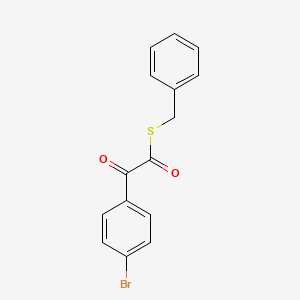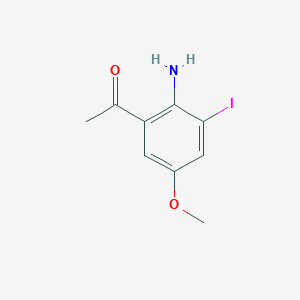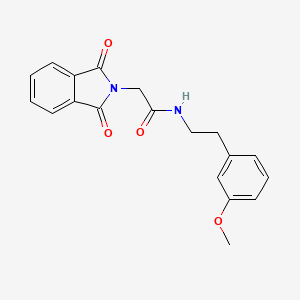
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate is a nonionic surfactant known for its emulsifying, wetting, and defoaming properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate typically involves the following steps:
Alkylation: Nonylphenol is alkylated with ethylene oxide to form 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol.
Acetylation: The hydroxyl group of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol and acetic acid.
Oxidation: The phenolic group can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and defoaming agents.
Mechanism of Action
The mechanism of action of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The compound interacts with lipid membranes and proteins, altering their structure and function, which can affect various biological processes.
Comparison with Similar Compounds
Similar Compounds
Nonoxynol-9: A similar nonionic surfactant with spermicidal properties.
Octylphenol ethoxylate: Another nonionic surfactant used in industrial applications.
Uniqueness
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and solubilizing agent in various applications.
Properties
CAS No. |
67845-40-3 |
|---|---|
Molecular Formula |
C35H62O11 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3 |
InChI Key |
WSRIFSCIMSMXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)

![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)



![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
